molecular formula C18H32N4O3 B6808579 N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide

Cat. No.: B6808579
M. Wt: 352.5 g/mol
InChI Key: ZNYXAMDYMLAEKB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a piperidin-4-yloxyacetyl moiety

Properties

IUPAC Name

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O3/c23-17(14-25-16-6-8-19-9-7-16)21-10-12-22(13-11-21)18(24)20-15-4-2-1-3-5-15/h15-16,19H,1-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYXAMDYMLAEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)COC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the efficiency and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine or piperidine compounds.

Scientific Research Applications

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(2-piperidin-4-yloxyacetyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a piperidin-4-yloxyacetyl moiety makes it a valuable compound for research and development in multiple fields.

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